2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptane-3-methanol, (1S,3R,4R)- is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of a hydroxyl group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-Azabicyclo[2.2.1]heptane-3-methanol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, and various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-3-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 2-Azabicyclo[2.2.1]heptane-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.
Properties
CAS No. |
204327-16-2 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m1/s1 |
InChI Key |
CKGOIZORGVFPFX-VQVTYTSYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)CO |
Canonical SMILES |
C1CC2CC1C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.